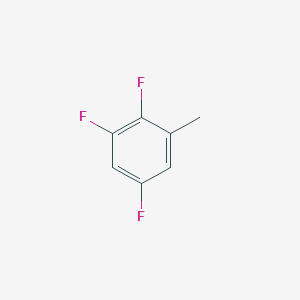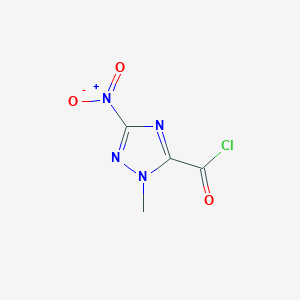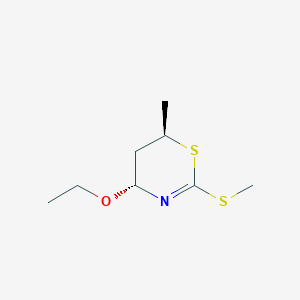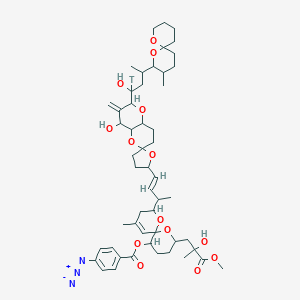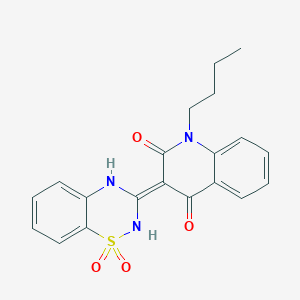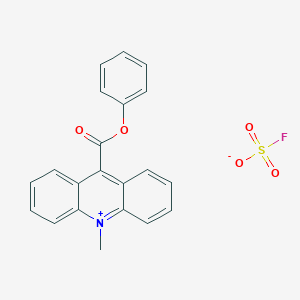
Dimethyl pyridin-2-ylboronate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl pyridin-2-ylboronate is an organoboron compound that features a boronic ester functional group attached to a pyridine ring. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Mechanism of Action
Target of Action
Dimethyl pyridin-2-ylboronate, also known as Pyridine-2-boronic acid dimethyl ester, is primarily used in the field of synthetic chemistry as a reagent . Its primary targets are organic compounds that it reacts with during the formation of complex molecules .
Mode of Action
The compound acts as a boronating agent, introducing a boron atom into organic compounds during reactions . This is particularly useful in Suzuki-Miyaura cross-coupling reactions, where it acts as a stable boronic acid surrogate .
Biochemical Pathways
It’s used as a key starting material for the formation of pyridyl boronic ester .
Result of Action
The result of this compound’s action is the formation of new organic compounds. For example, it’s used to prepare the 2-pyridyl derivative of quinoline . The newly formed compounds can have various applications, including in the development of pharmaceuticals and other complex molecules .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it’s recommended to store the compound in an inert atmosphere and under -20°C to maintain its stability . Furthermore, the compound’s reactivity can be affected by the presence of other chemicals in the reaction environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl pyridin-2-ylboronate can be synthesized through several methods. One common approach involves the reaction of pyridine-2-boronic acid with methanol in the presence of a dehydrating agent. This reaction typically occurs under mild conditions and yields the desired boronic ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process generally includes the use of catalysts to facilitate the esterification reaction and may involve purification steps such as distillation or crystallization to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions: Dimethyl pyridin-2-ylboronate is known to undergo several types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: Under certain conditions, the pyridine ring can be reduced to form dihydropyridine derivatives.
Substitution: The boronic ester group can participate in nucleophilic substitution reactions, often leading to the formation of new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts in the presence of base, commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products:
Oxidation: Pyridine-2-boronic acid.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyridine derivatives, depending on the nature of the nucleophile.
Scientific Research Applications
Dimethyl pyridin-2-ylboronate has a wide range of applications in scientific research:
Chemistry: It is extensively used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological processes and the development of new drugs.
Industry: this compound is used in the production of advanced materials, including polymers and electronic materials, due to its ability to form stable boron-carbon bonds.
Comparison with Similar Compounds
Pyridine-2-boronic acid: Similar in structure but lacks the ester functional group.
Pyridine-2-boronic acid dimethyl ester: Another boronic ester derivative of pyridine, similar in reactivity.
Borinic acids: A subclass of organoborane compounds with similar applications in cross-coupling reactions.
Uniqueness: Dimethyl pyridin-2-ylboronate is unique due to its specific combination of a pyridine ring and a boronic ester group, which provides it with distinct reactivity and stability. This makes it particularly useful in synthetic organic chemistry for the formation of complex molecules.
Properties
IUPAC Name |
dimethoxy(pyridin-2-yl)borane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO2/c1-10-8(11-2)7-5-3-4-6-9-7/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITSIDKYMJQVPQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=N1)(OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376777 |
Source


|
| Record name | Dimethyl pyridin-2-ylboronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136805-54-4 |
Source


|
| Record name | Dimethyl pyridin-2-ylboronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolan-3-yl] 2,2-dimethylpropanoate](/img/structure/B137199.png)
